N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride

Catalog No.
S523369
CAS No.
161314-70-1
M.F
C18H24ClN3O5S
M. Wt
429.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-pico...

CAS Number

161314-70-1

Product Name

N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride

IUPAC Name

(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide

Molecular Formula

C18H24ClN3O5S

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C18H23N3O5S/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16/h4-11,13,17,23H,12H2,1-3H3,(H,20,22)/t17-/m1/s1

InChI Key

ZVYIZSNCEAHMCF-UNTBIKODSA-N

SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Solubility

Soluble in DMSO

Synonyms

CGS 27023A, CGS-27023A, MMI 270B, MMI-270B, MMI270, MMI270B, N-hydroxy-2(R)-((4-methoxysulfonyl)(3-picolyl)amino)-3-methylbutaneamide hydrochloride

Canonical SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl

Isomeric SMILES

CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl

Description

The exact mass of the compound N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride is 393.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Exact Mass

393.1358

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BS0VY94Q43

Dates

Modify: 2023-07-15
1: Wagner S, Breyholz HJ, Höltke C, Faust A, Schober O, Schäfers M, Kopka K. A new 18F-labelled derivative of the MMP inhibitor CGS 27023A for PET: radiosynthesis and initial small-animal PET studies. Appl Radiat Isot. 2009 Apr;67(4):606-10. doi: 10.1016/j.apradiso.2008.12.009. PubMed PMID: 19167232.
2: Breyholz HJ, Wagner S, Levkau B, Schober O, Schäfers M, Kopka K. A 18F-radiolabeled analogue of CGS 27023A as a potential agent for assessment of matrix-metalloproteinase activity in vivo. Q J Nucl Med Mol Imaging. 2007 Mar;51(1):24-32. PubMed PMID: 17372570.
3: Zheng QH, Fei X, Liu X, Wang JQ, Bin Sun H, Mock BH, Lee Stone K, Martinez TD, Miller KD, Sledge GW, Hutchins GD. Synthesis and preliminary biological evaluation of MMP inhibitor radiotracers [11C]methyl-halo-CGS 27023A analogs, new potential PET breast cancer imaging agents. Nucl Med Biol. 2002 Oct;29(7):761-70. PubMed PMID: 12381456.
4: Eskens FA, Levitt NC, Sparreboom A, Choi L, Mather R, Verweij J, Harris AL. Effect of food on the pharmacokinetics of oral MMI270B (CGS 27023A), a novel matrix metalloproteinase inhibitor. Clin Cancer Res. 2000 Feb;6(2):431-3. PubMed PMID: 10690520.
5: CGS 27023A. CDG 27023A. Drugs R D. 1999 Feb;1(2):144-5. PubMed PMID: 10566010.
6: Ganu V, Melton R, Wang W, Roberts D. Matrix metalloproteinase inhibitor CGS 27023A protects COMP and proteoglycan in the bovine articular cartilage but not the release of their fragments from cartilage after prolonged stimulation in vitro with IL-1 alpha. Ann N Y Acad Sci. 1999 Jun 30;878:607-11. PubMed PMID: 10415786.
7: Doughty JR, O'Byrne E, Spirito S, Blancuzzi V, Singh HN, Goldberg RL. The effect of CGS 27023A on the level of 3B3 (-) epitope in a rabbit meniscectomy model. Inflamm Res. 1997 Aug;46 Suppl 2:S139-40. PubMed PMID: 9297550.
8: MacPherson LJ, Bayburt EK, Capparelli MP, Carroll BJ, Goldstein R, Justice MR, Zhu L, Hu S, Melton RA, Fryer L, Goldberg RL, Doughty JR, Spirito S, Blancuzzi V, Wilson D, O'Byrne EM, Ganu V, Parker DT. Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits. J Med Chem. 1997 Aug 1;40(16):2525-32. PubMed PMID: 9258358.
9: O'Byrne EM, Parker DT, Roberts ED, Goldberg RL, MacPherson LJ, Blancuzzi V, Wilson D, Singh HN, Ludewig R, Ganu VS. Oral administration of a matrix metalloproteinase inhibitor, CGS 27023A, protects the cartilage proteoglycan matrix in a partial meniscectomy model of osteoarthritis in rabbits. Inflamm Res. 1995 Aug;44 Suppl 2:S117-8. PubMed PMID: 8548356.

Explore Compound Types